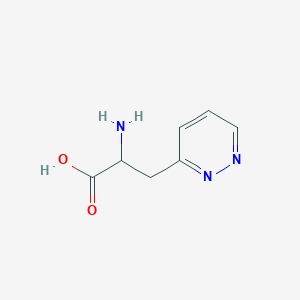
3-Pyridazinealanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridazinealanine is a heterocyclic organic compound that features a pyridazine ring fused with an alanine moiety. Pyridazine, a six-membered ring containing two adjacent nitrogen atoms, is known for its diverse pharmacological activities and applications in medicinal chemistry . The incorporation of alanine, an amino acid, into the pyridazine structure potentially enhances its biological activity and utility in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridazinealanine typically involves the reaction of pyridazine derivatives with alanine or its precursors. One common method includes the condensation of pyridazine-3-carboxylic acid with alanine under acidic or basic conditions. The reaction can be catalyzed by various agents such as hydrochloric acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings to minimize environmental impact .
化学反応の分析
Types of Reactions: 3-Pyridazinealanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridazine-3-carboxylic acid derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenated pyridazine derivatives, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products:
Oxidation: Pyridazine-3-carboxylic acid derivatives.
Reduction: Pyridazine alcohols or amines.
Substitution: Functionalized pyridazine derivatives with various substituents.
科学的研究の応用
3-Pyridazinealanine has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of 3-Pyridazinealanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes involved in metabolic pathways, such as kinases or proteases, by binding to their active sites.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Pyridazine: A parent compound with similar heterocyclic structure but without the alanine moiety.
Pyridazinone: A derivative with a keto group at the third position, known for its diverse pharmacological activities.
Phthalazine: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Uniqueness of 3-Pyridazinealanine: The incorporation of the alanine moiety into the pyridazine ring enhances its biological activity and specificity. This unique structure allows for targeted interactions with enzymes and receptors, making it a valuable compound in drug discovery and development .
特性
CAS番号 |
89853-75-8 |
|---|---|
分子式 |
C7H9N3O2 |
分子量 |
167.17 g/mol |
IUPAC名 |
2-amino-3-pyridazin-3-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)4-5-2-1-3-9-10-5/h1-3,6H,4,8H2,(H,11,12) |
InChIキー |
BGMINVIHGGTWEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


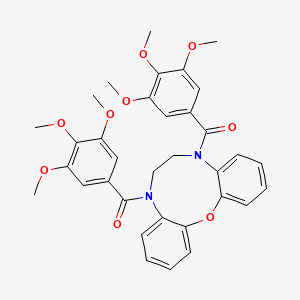
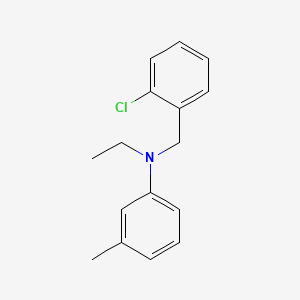
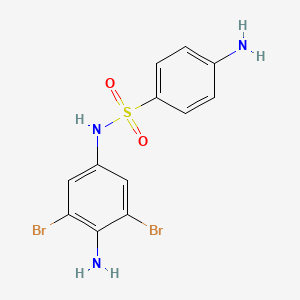
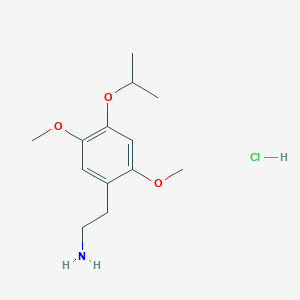

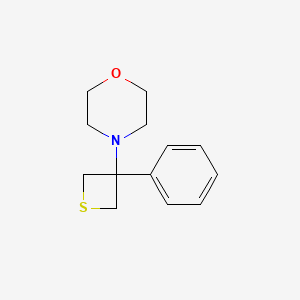
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)
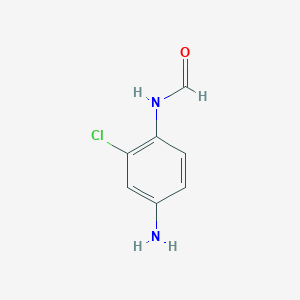
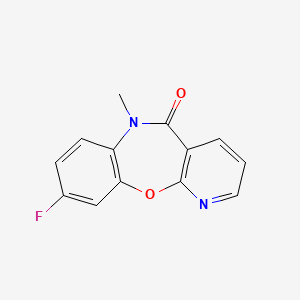
![(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15194663.png)
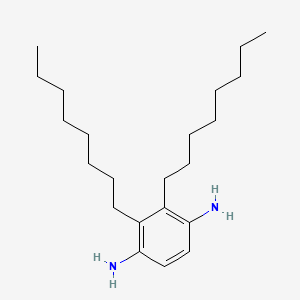
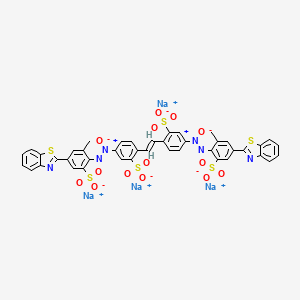
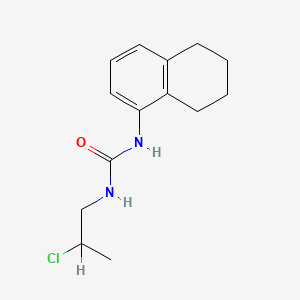
![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)
